Methylcyclooctane

Description

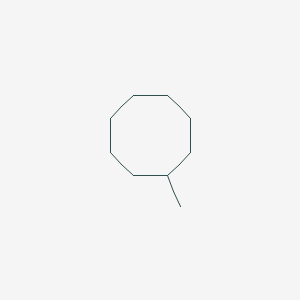

Structure

3D Structure

Properties

IUPAC Name |

methylcyclooctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18/c1-9-7-5-3-2-4-6-8-9/h9H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POCNHGFJLGYFIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20164491 | |

| Record name | Cyclooctane, methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1502-38-1 | |

| Record name | Cyclooctane, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001502381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclooctane, methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methylcyclooctane: A Comprehensive Technical Guide to its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the physical properties of methylcyclooctane. The information is compiled from various chemical databases and suppliers, with a focus on providing a clear and concise presentation of the available data for use in research and development.

Core Physical and Chemical Data

This compound is a saturated cycloalkane. Its fundamental chemical identity is established by its molecular formula and weight.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₈ | [1][2][3][4][5][6] |

| Molecular Weight | 126.24 g/mol | [1][2][3][4][7] |

| CAS Number | 1502-38-1 | [1][2][4][5][6] |

| Appearance | Colorless liquid with a mild, sweet or gasoline-like odor.[2][7] | [2][7] |

Tabulated Physical Properties

The following tables summarize the key physical properties of this compound. It is important to note that there are some discrepancies in the values reported across different sources. Some data points are explicitly labeled as "estimates" or "calculated," which should be taken into consideration when utilizing this information.

Thermal Properties

| Property | Value (°C) | Value (K) | Source(s) | Notes |

| Boiling Point | 177.40 | 450.60 | [7] | |

| 169.42 | 442.57 | [1][6] | Rough estimate | |

| 161.9 | 435.05 | [2][5] | at 760 mmHg | |

| 160.26 | 433.41 | [3] | Joback Method (Calculated) | |

| Melting Point | 14.85 | 288.00 | [1][2][6] | |

| -40.90 | 232.20 | [7] | ||

| Flash Point | 37.7 | 310.85 | [1][2][6] |

Density and Refractive Index

| Property | Value | Source(s) | Notes |

| Density | 0.8135 g/cm³ | [7] | |

| 0.779 g/cm³ | [2] | ||

| 0.78 g/cm³ | [5] | Calculated | |

| 0.7743 g/cm³ | [1][6] | Estimate | |

| Refractive Index | 1.427 | [2] | |

| 1.4640 | [1][6] | Estimate |

Vapor Pressure and Solubility

| Property | Value | Source(s) | Conditions |

| Vapor Pressure | 2.9 mmHg | [1][2][6] | at 25°C |

| Solubility | Insoluble in water.[1] Highly soluble in organic solvents like hexane (B92381) and benzene.[7] | [1][7] |

Experimental Protocols

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

-

Simple Distillation: A common method where the liquid is heated in a distillation apparatus. The temperature of the vapor that condenses and is collected is recorded as the boiling point. Accurate placement of the thermometer in the vapor path is crucial for an accurate reading.

-

Thiele Tube Method: This technique is suitable for small sample volumes. The sample is placed in a small tube with an inverted capillary tube. The assembly is heated in a Thiele tube containing oil. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.[8]

Melting Point Determination

The melting point is the temperature at which a solid turns into a liquid. For compounds that are liquid at room temperature, this determination requires cooling the sample.

-

Capillary Method: A small amount of the solidified sample is placed in a capillary tube. The tube is then slowly heated in a melting point apparatus, and the temperature range over which the solid melts is observed.[9][10][11][12]

Density Determination

Density is the mass per unit volume of a substance.

-

Pycnometer Method: A pycnometer is a flask with a precisely known volume. The pycnometer is weighed empty, then filled with the liquid, and weighed again. The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer. Temperature control is critical for accuracy.

Refractive Index Determination

The refractive index measures how much the path of light is bent, or refracted, when entering a material.

-

Refractometer: An Abbe refractometer is commonly used. A few drops of the liquid are placed on the prism surface. Light is passed through the sample, and the instrument measures the angle of refraction, from which the refractive index is determined. The measurement is temperature-dependent and is typically reported at a specific temperature (e.g., 20°C) and wavelength (e.g., the sodium D-line at 589 nm).[13][14][15][16]

Logical Relationships of Physical Properties

The physical properties of a molecule like this compound are interconnected and determined by its molecular structure. The following diagram illustrates these relationships.

Caption: Interdependence of this compound's Physical Properties.

References

- 1. Cas 1502-38-1,this compound | lookchem [lookchem.com]

- 2. Page loading... [guidechem.com]

- 3. chemeo.com [chemeo.com]

- 4. Cyclooctane, methyl- | C9H18 | CID 15167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS # 1502-38-1, this compound: more information. [ww.chemblink.com]

- 6. echemi.com [echemi.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. faculty.weber.edu [faculty.weber.edu]

- 14. davjalandhar.com [davjalandhar.com]

- 15. athabascau.ca [athabascau.ca]

- 16. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to Methylcyclooctane

CAS Number: 1502-38-1

This technical guide provides comprehensive information on methylcyclooctane, targeting researchers, scientists, and professionals in drug development. The document covers its physicochemical properties, detailed synthesis protocols, and conformational analysis.

Physicochemical Properties of this compound

This compound is a cyclic alkane with a methyl group attached to a cyclooctane (B165968) ring.[1] It is a colorless liquid at room temperature and is nonpolar in nature, making it soluble in organic solvents like hexane (B92381) and benzene, but poorly soluble in polar solvents such as water.[1] The key physicochemical data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1502-38-1 | [2][3] |

| Molecular Formula | C₉H₁₈ | [2] |

| Molecular Weight | 126.24 g/mol | [2] |

| Melting Point | 14.85 °C | [3] |

| Boiling Point | 169.42 °C (estimate) | [3] |

| Density | 0.8135 g/cm³ | [1] |

| Refractive Index | 1.4640 (estimate) | [3] |

Experimental Protocols

A common synthetic route to this compound involves a two-step process: the methylation of cyclooctanone (B32682) to form 2-methylcyclooctanone (B75978), followed by the reduction of the ketone to the corresponding alkane.

Step 1: Synthesis of 2-Methylcyclooctanone

This procedure details the α-methylation of cyclooctanone via an enolate intermediate.[4]

Materials:

-

Cyclooctanone

-

n-Butyllithium (n-BuLi) in hexanes

-

Methyl iodide (CH₃I)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Preparation of Lithium Diisopropylamide (LDA) Solution: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 equivalents) dropwise. Stir the solution at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to ensure the complete formation of LDA.

-

Enolate Formation: Cool the freshly prepared LDA solution back to -78 °C. Slowly add a solution of cyclooctanone (1.0 equivalent) in anhydrous THF dropwise to the LDA solution. Stir the reaction mixture at -78 °C for 2 hours to ensure complete enolate formation.

-

Methylation: To the enolate solution at -78 °C, add methyl iodide (1.2 equivalents) dropwise. Allow the reaction mixture to stir at -78 °C for 1 hour, and then gradually warm to room temperature and stir for an additional 2 hours.

-

Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers and wash with brine (2 x 30 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford 2-methylcyclooctanone.[4]

Step 2: Reduction of 2-Methylcyclooctanone to this compound

The carbonyl group of 2-methylcyclooctanone can be reduced to a methylene (B1212753) group using the Wolff-Kishner reduction. This method is suitable for base-stable compounds.

Materials:

-

2-Methylcyclooctanone

-

Hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O)

-

Potassium hydroxide (B78521) (KOH)

-

Diethylene glycol

-

Standard reflux and distillation apparatus

Procedure (Huang-Minlon Modification):

-

Hydrazone Formation: In a round-bottom flask equipped with a reflux condenser, add 2-methylcyclooctanone (1.0 equivalent), hydrazine hydrate (excess), and potassium hydroxide (3.0 equivalents) in diethylene glycol. Heat the mixture to reflux to form the hydrazone.

-

Reduction: After the initial reflux, arrange the apparatus for distillation and remove the water and excess hydrazine. Once the temperature of the reaction mixture rises, indicating the removal of lower-boiling components, return the apparatus to a reflux configuration and continue to heat at a higher temperature (typically around 180-200 °C) for several hours until the evolution of nitrogen gas ceases.

-

Work-up and Purification: Cool the reaction mixture and dilute it with water. Extract the product with a suitable organic solvent (e.g., diethyl ether or pentane). Wash the combined organic extracts with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄). Remove the solvent by distillation to yield crude this compound. Further purification can be achieved by fractional distillation.

Synthesis and Characterization Workflow

The overall process for synthesizing and characterizing this compound can be visualized as a logical workflow. This begins with the starting materials and progresses through the synthesis, purification, and final spectroscopic identification of the product.

Caption: Workflow for the Synthesis and Characterization of this compound.

Conformational Analysis

Substituted cycloalkanes, such as this compound, exist in various conformations due to the flexibility of the ring.[5] For cyclooctane, several low-energy conformations have been identified, with the boat-chair and crown conformations being among the most stable. The introduction of a methyl group will lead to different energetic preferences for its position (axial vs. equatorial-like) in these conformations to minimize steric strain.

The chair conformation is the most stable for cyclohexane, and the principles of axial and equatorial positioning of substituents are fundamental to understanding the stability of substituted cyclohexanes.[6] While the conformational landscape of cyclooctane is more complex, similar principles of minimizing steric interactions apply. The methyl group in this compound will preferentially occupy positions that reduce steric hindrance with the rest of the ring.

Caption: Conformational Equilibria in this compound.

References

A Technical Guide to the Synthesis of Methylcyclooctane from Cyclooctene

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of established methodologies for the synthesis of methylcyclooctane, starting from the readily available precursor, cyclooctene (B146475). This guide is intended for professionals in chemical research and drug development who require a detailed understanding of the synthetic pathways, experimental procedures, and quantitative data associated with this transformation. We will explore two primary multi-step synthetic routes, presenting detailed experimental protocols and summarizing key data in tabular format for ease of comparison and implementation.

Overview of Synthetic Strategies

The synthesis of this compound from cyclooctene is not a single-step transformation. It requires a multi-step approach to first introduce a functional group that allows for the addition of a methyl group, followed by subsequent reactions to yield the final saturated alkane. The most common strategies proceed through the key intermediate, cyclooctanone (B32682).

Two robust and widely documented pathways originating from cyclooctanone are detailed in this guide:

-

Pathway A: The Grignard Reaction Route. This classic organometallic approach involves the nucleophilic addition of a methyl group to cyclooctanone using a Grignard reagent, followed by dehydration and hydrogenation.

-

Pathway B: The Wittig Reaction Route. This pathway utilizes the Wittig reaction to convert the carbonyl group of cyclooctanone into an exocyclic methylene (B1212753) group, which is then reduced to the target methyl group via catalytic hydrogenation.

A third potential, though less direct, route involves the Simmons-Smith cyclopropanation of cyclooctene, followed by reductive ring-opening of the resulting bicyclo[6.1.0]nonane. While the initial cyclopropanation is highly efficient, the subsequent selective hydrogenolysis to this compound can be more challenging and is considered a secondary approach.[1][2][3]

Figure 1: High-level overview of the primary synthetic pathways from cyclooctene to this compound.

Preparation of the Key Intermediate: Cyclooctanone

Both primary synthetic routes detailed below begin with the conversion of cyclooctene to cyclooctanone. This is typically achieved in a two-step process: (1) hydroboration-oxidation of cyclooctene to cyclooctanol (B1193912), followed by (2) oxidation of cyclooctanol to cyclooctanone.

Step 1: Hydroboration-Oxidation of Cyclooctene

This reaction proceeds via an anti-Markovnikov addition of water across the double bond, yielding cyclooctanol with high regioselectivity.[4][5] The reaction involves the syn-addition of a borane (B79455) reagent (e.g., BH₃•THF) to the alkene, followed by oxidative workup.[6][7]

Experimental Protocol:

-

A dry, nitrogen-flushed round-bottom flask is charged with a solution of cyclooctene in anhydrous tetrahydrofuran (B95107) (THF).

-

The solution is cooled to 0 °C in an ice bath.

-

A solution of borane-tetrahydrofuran (B86392) complex (BH₃•THF) is added dropwise to the stirred cyclooctene solution while maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours to ensure the complete formation of the trialkylborane intermediate.

-

The reaction is carefully quenched by the slow, dropwise addition of water.

-

An aqueous solution of sodium hydroxide (B78521) is then added, followed by the slow, dropwise addition of 30% hydrogen peroxide (H₂O₂), keeping the temperature below 50 °C with cooling.

-

The mixture is stirred at room temperature for 1-2 hours.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude cyclooctanol.

Step 2: Oxidation of Cyclooctanol to Cyclooctanone

The secondary alcohol, cyclooctanol, is oxidized to the corresponding ketone, cyclooctanone. A variety of oxidizing agents can be used, with Jones oxidation (chromic acid) being a common and effective method.

Experimental Protocol (Jones Oxidation):

-

The crude cyclooctanol from the previous step is dissolved in acetone (B3395972) and placed in a flask equipped with a stirrer.

-

The flask is cooled in an ice bath.

-

Jones reagent (a solution of chromium trioxide in sulfuric acid and water) is added dropwise to the stirred solution. The reaction is monitored by the persistence of the orange-brown color of the Cr(VI) reagent.

-

Once the oxidation is complete, the excess oxidant is quenched by the addition of isopropanol (B130326) until the solution turns green.

-

The mixture is filtered to remove chromium salts, and the bulk of the acetone is removed by rotary evaporation.

-

The residue is partitioned between diethyl ether and water.

-

The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the resulting crude cyclooctanone can be purified by distillation.

Pathway A: The Grignard Reaction Route

This pathway involves the formation of a new carbon-carbon bond by reacting cyclooctanone with methylmagnesium bromide.[8][9]

Figure 2: Step-wise progression of the Grignard reaction pathway.

Step A1: Grignard Reaction with Methylmagnesium Bromide

Experimental Protocol:

-

A solution of cyclooctanone in anhydrous diethyl ether is added dropwise to a stirred solution of methylmagnesium bromide (typically 3.0 M in diethyl ether) under a nitrogen atmosphere at 0 °C.[9]

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

The layers are separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield crude 1-methylcyclooctanol.[10]

Step A2: Dehydration of 1-Methylcyclooctanol

The tertiary alcohol is dehydrated under acidic conditions to form the more stable alkene, 1-methylcyclooctene.

Experimental Protocol:

-

The crude 1-methylcyclooctanol is mixed with a catalytic amount of concentrated sulfuric acid (or alternatively, phosphoric acid).

-

The mixture is heated, and the product, 1-methylcyclooctene, is distilled from the reaction mixture as it is formed.

-

The collected distillate is washed with saturated sodium bicarbonate solution and water, then dried over anhydrous calcium chloride.

-

Further purification can be achieved by fractional distillation.

Step A3: Hydrogenation of 1-Methylcyclooctene

The final step is the catalytic hydrogenation of the alkene to the desired saturated alkane.[11][12]

Experimental Protocol:

-

1-Methylcyclooctene is dissolved in a suitable solvent such as ethanol (B145695) or ethyl acetate.

-

A catalytic amount of 10% palladium on carbon (Pd/C) is added to the solution.[13]

-

The mixture is subjected to a hydrogen atmosphere (typically from a balloon or a Parr hydrogenator) and stirred vigorously at room temperature.

-

The reaction is monitored by TLC or GC until the starting material is consumed.

-

Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.

-

The solvent is removed from the filtrate by rotary evaporation to yield this compound.

| Pathway A Step | Reactants | Key Reagents | Typical Conditions | Reported Yield |

| A1: Grignard | Cyclooctanone | Methylmagnesium Bromide, Et₂O | 0 °C to RT, 1-2 h | >90% |

| A2: Dehydration | 1-Methylcyclooctanol | Conc. H₂SO₄ (cat.) | Heat, Distillation | 70-85% |

| A3: Hydrogenation | 1-Methylcyclooctene | H₂, 10% Pd/C | RT, 1-3 atm H₂ | >95% |

Table 1: Summary of quantitative data for the Grignard reaction pathway. Yields are typical for analogous reactions and may vary.

Pathway B: The Wittig Reaction Route

This pathway offers an alternative method for converting cyclooctanone into an alkene intermediate, which is then hydrogenated.[14]

Figure 3: Step-wise progression of the Wittig reaction pathway.

Step B1: Wittig Reaction of Cyclooctanone

The Wittig reaction converts the carbonyl group of cyclooctanone directly into a C=CH₂ double bond, forming methylenecyclooctane.[14] The reaction involves a phosphorus ylide, typically methylenetriphenylphosphorane.

Experimental Protocol:

-

The phosphorus ylide is prepared in situ. Methyltriphenylphosphonium bromide is suspended in anhydrous THF under a nitrogen atmosphere.

-

A strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), is added at a low temperature (e.g., -78 °C or 0 °C) to deprotonate the phosphonium (B103445) salt, forming the characteristic orange-red ylide.

-

A solution of cyclooctanone in anhydrous THF is added dropwise to the ylide solution.

-

The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched with water, and the product is extracted with a nonpolar solvent like pentane (B18724) or hexanes.

-

The organic extracts are combined, washed with brine, and dried over anhydrous magnesium sulfate.

-

The solvent is removed by distillation. The byproduct, triphenylphosphine (B44618) oxide, is often poorly soluble in hexanes and can be largely removed by filtration. The crude methylenecyclooctane is then purified by column chromatography or distillation.

Step B2: Hydrogenation of Methylenecyclooctane

This step is identical to the final step in Pathway A, involving the reduction of the double bond to a single bond.

Experimental Protocol:

-

Methylenecyclooctane is dissolved in ethanol or ethyl acetate.

-

A catalytic amount of 10% palladium on carbon (Pd/C) is added.[15]

-

The mixture is hydrogenated under a hydrogen atmosphere with vigorous stirring.[16][17]

-

The reaction is monitored for the disappearance of the starting material.

-

The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the final product, this compound.

| Pathway B Step | Reactants | Key Reagents | Typical Conditions | Reported Yield |

| B1: Wittig | Cyclooctanone | CH₃PPh₃Br, n-BuLi, THF | 0 °C to RT, 12 h | 75-90% |

| B2: Hydrogenation | Methylenecyclooctane | H₂, 10% Pd/C | RT, 1-3 atm H₂ | >95% |

Table 2: Summary of quantitative data for the Wittig reaction pathway. Yields are typical for analogous reactions and may vary.

Experimental Workflow and Characterization

A generalized workflow is applicable to most steps in the described syntheses. Proper execution of these stages is critical for achieving high yields and purity.

Figure 4: A generalized experimental workflow for organic synthesis.

Upon completion of either synthetic pathway, the final product, this compound[18], should be rigorously characterized to confirm its identity and assess its purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and absence of unsaturated intermediates.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and confirm the molecular weight (126.24 g/mol ).

-

Infrared (IR) Spectroscopy: To confirm the absence of C=C (alkene) and C=O (ketone) stretches present in the intermediates.

References

- 1. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 8.5 Hydration of Alkenes: Addition of H2O by Hydroboration – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. youtube.com [youtube.com]

- 8. homework.study.com [homework.study.com]

- 9. Grignard Reagents [sigmaaldrich.com]

- 10. homework.study.com [homework.study.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. How to Optimize Performance in Alkene Hydrogenation Catalysts [catalysts.com]

- 13. US3418386A - Hydrogenation of cyclooctadienes to cyclooctenes - Google Patents [patents.google.com]

- 14. BJOC - Wittig reaction of cyclobisbiphenylenecarbonyl [beilstein-journals.org]

- 15. tcichemicals.com [tcichemicals.com]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. Cyclooctane, methyl- | C9H18 | CID 15167 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of Methylcyclooctane: A Technical Guide

This guide provides a detailed overview of the spectroscopic data for methylcyclooctane (C₉H₁₈), a saturated monocyclic hydrocarbon. The information presented is intended for researchers, scientists, and professionals in drug development and chemical analysis, offering a comprehensive resource for the characterization of this compound. The guide covers Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), including data summaries, experimental protocols, and visualizations of analytical workflows and fragmentation pathways.

Spectroscopic Data Summary

The following sections and tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, the spectra are characterized by signals corresponding to the methyl group and the various protons and carbons of the cyclooctane (B165968) ring.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show complex, overlapping multiplets for the cyclooctane ring protons due to their similar chemical environments and complex spin-spin coupling. The methyl protons, however, will appear as a more distinct signal.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ) ppm | Multiplicity |

| CH₃ (Methyl Protons) | ~0.9 - 1.0 | Doublet or Triplet |

| CH (Ring Proton at C1) | ~1.5 - 1.8 | Multiplet |

| CH₂ (Ring Protons) | ~1.2 - 1.6 | Multiplet |

Note: Predicted values are based on typical chemical shifts for similar cycloalkanes. The exact chemical shifts and multiplicities can vary based on the solvent and spectrometer frequency.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

Table 2: ¹³C NMR Chemical Shift Data for this compound

| Carbon Atom | Chemical Shift (δ) ppm |

| C1 (CH) | 35.5 |

| C2, C8 (CH₂) | 33.0 |

| C3, C7 (CH₂) | 26.5 |

| C4, C6 (CH₂) | 28.0 |

| C5 (CH₂) | 26.0 |

| CH₃ (Methyl) | 23.5 |

Data sourced from publicly available spectral databases. Values may vary slightly based on experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characteristic of a saturated hydrocarbon, showing strong absorptions corresponding to C-H stretching and bending vibrations.[1]

Table 3: Key IR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (sp³ C-H) | 2850 - 2960 | Strong |

| CH₂ Bending (Scissoring) | ~1465 | Medium |

| CH₃ Bending (Asymmetrical) | ~1450 | Medium |

| CH₃ Bending (Symmetrical) | ~1375 | Medium |

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound results in the formation of a molecular ion and various fragment ions. The fragmentation pattern is characteristic of cycloalkanes, often involving the loss of the alkyl side chain or fragmentation of the ring.[2][3]

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 126 | 25 | [C₉H₁₈]⁺ (Molecular Ion) |

| 111 | 95 | [C₈H₁₅]⁺ (Loss of CH₃) |

| 97 | 40 | [C₇H₁₃]⁺ |

| 83 | 60 | [C₆H₁₁]⁺ |

| 69 | 100 | [C₅H₉]⁺ (Base Peak) |

| 55 | 85 | [C₄H₇]⁺ |

| 41 | 70 | [C₃H₅]⁺ |

Data obtained from the NIST Mass Spectrometry Data Center.[4]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a liquid sample such as this compound.

NMR Spectroscopy

-

Sample Preparation : Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[5] A small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift referencing.[6]

-

Instrumentation : ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a proton frequency of 300 MHz or higher.[7]

-

Data Acquisition :

-

¹H NMR : A standard pulse sequence is used. The spectral width is set to cover the expected range of proton signals (typically 0-12 ppm). A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.[7]

-

¹³C NMR : A proton-decoupled pulse sequence is typically used to simplify the spectrum. A wider spectral width (e.g., 0-220 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR.[8]

-

-

Data Processing : The acquired free induction decay (FID) is Fourier transformed to generate the spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation : For a liquid sample like this compound, a thin film is prepared between two salt plates (e.g., KBr or NaCl).[7]

-

Instrumentation : IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer.[7]

-

Data Acquisition : A background spectrum of the empty salt plates is first collected. The sample is then placed in the IR beam path, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range is typically 4000-400 cm⁻¹.[7]

-

Data Processing : The background spectrum is subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

-

Sample Introduction : A small amount of this compound is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).

-

Ionization : Electron Ionization (EI) is commonly used. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection : The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and a plausible fragmentation pathway for this compound.

References

- 1. youtube.com [youtube.com]

- 2. Video: Mass Spectrometry: Cycloalkane Fragmentation [jove.com]

- 3. youtube.com [youtube.com]

- 4. Cyclooctane, methyl- [webbook.nist.gov]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. benchchem.com [benchchem.com]

- 8. NMR Spectroscopy [www2.chemistry.msu.edu]

Thermodynamic Properties of Methylcyclooctane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylcyclooctane (C₉H₁₈) is a saturated cyclic hydrocarbon that, along with its isomers, is a component of interest in fuel research and as a potential intermediate in organic synthesis.[1][2] A thorough understanding of its thermodynamic properties is crucial for modeling its behavior in chemical processes, predicting reaction equilibria and energetics, and for the design and optimization of separation and purification processes. This technical guide provides a summary of available thermodynamic data for this compound, details the experimental protocols for the determination of these properties, and visualizes the experimental workflows.

Core Thermodynamic and Physical Properties

Table 1: General and Physical Properties of this compound

| Property | Value | Unit | Source(s) |

| Molecular Formula | C₉H₁₈ | - | [1] |

| Molecular Weight | 126.2392 | g/mol | [1] |

| CAS Registry Number | 1502-38-1 | - | [1] |

| Boiling Point (at 760 mmHg) | 161.9 | °C | [4] |

| Melting Point | 14.85 | °C | [4] |

| Density | 0.8135 | g/cm³ | [2] |

| Vapor Pressure (at 25°C) | 2.9 | mmHg | [4] |

| Refractive Index | 1.427 | - | [4] |

Table 2: Thermochemical Properties of this compound

| Property | Value | Unit | Source(s) |

| Standard Enthalpy of Formation (gas) | Data not available | kJ/mol | - |

| Standard Molar Entropy (gas) | Data not available | J/(mol·K) | - |

| Heat Capacity at Constant Pressure (gas) | Data not available | J/(mol·K) | - |

| Standard Enthalpy of Formation (liquid) | Data not available | kJ/mol | - |

| Standard Molar Entropy (liquid) | Data not available | J/(mol·K) | - |

| Heat Capacity at Constant Pressure (liquid) | Data not available | J/(mol·K) | - |

| Enthalpy of Vaporization | Moderate | - | [2] |

| Ionization Energy | 9.70 ± 0.05 | eV | [3] |

Note: While specific experimental values for many key thermochemical properties like enthalpy of formation and heat capacity are not publicly available, the NIST WebBook indicates that reaction thermochemistry data is available.[1] More extensive, critically evaluated data may be available through subscription services such as the NIST / TRC Web Thermo Tables.[1][6]

Experimental Protocols

The determination of the thermodynamic properties of a compound like this compound relies on a set of well-established experimental techniques. The following sections detail the methodologies for key experiments.

Determination of the Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of formation of an organic compound is often derived from its enthalpy of combustion, which can be precisely measured using a bomb calorimeter.

Methodology:

-

Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a crucible within a high-pressure stainless steel vessel, known as the "bomb." A fuse wire is positioned to be in contact with the sample.

-

Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen to ensure complete combustion.

-

Calorimeter Assembly: The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The temperature of the water is monitored with a high-precision thermometer.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a steady final temperature is reached.

-

Calculation: The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature rise. The heat capacity of the calorimeter system is determined separately by combusting a standard substance with a known heat of combustion, such as benzoic acid. The enthalpy of combustion of the this compound sample is then calculated from the observed temperature change, the heat capacity of the calorimeter, and corrections for the heat of ignition and any side reactions. The standard enthalpy of formation can then be calculated using Hess's law.

Determination of Heat Capacity via Adiabatic Calorimetry

Adiabatic calorimetry is a highly accurate method for measuring the heat capacity of liquids as a function of temperature.

Methodology:

-

Calorimeter Design: The liquid sample is contained within a vessel that is surrounded by an adiabatic shield. The temperature of the shield is controlled to match the temperature of the sample vessel at all times, thereby minimizing heat exchange with the surroundings.

-

Energy Input: A known quantity of electrical energy is supplied to a heater within the sample vessel, causing a small, incremental increase in the temperature of the this compound.

-

Temperature Measurement: The temperature of the sample is measured with high precision before and after the energy input.

-

Calculation: The heat capacity at constant pressure (Cₚ) is calculated from the amount of electrical energy supplied and the corresponding measured temperature rise. This process is repeated over a range of temperatures to determine the temperature dependence of the heat capacity.

Determination of Vapor Pressure via Ebulliometry

Ebulliometry involves the precise measurement of the boiling point of a liquid at various controlled pressures.

Methodology:

-

Apparatus: An ebulliometer is used, which is designed to maintain a stable equilibrium between the liquid and vapor phases of the substance being studied.

-

Pressure Control: The system is connected to a pressure control system that can maintain a constant, known pressure.

-

Boiling Point Measurement: The this compound sample is heated to its boiling point at the set pressure. The temperature of the vapor in equilibrium with the boiling liquid is measured with a high-accuracy thermometer.

-

Data Collection: The boiling temperature is measured at a series of different pressures.

-

Data Analysis: The vapor pressure data as a function of temperature can be fitted to a suitable equation, such as the Antoine equation, to allow for interpolation and extrapolation. The enthalpy of vaporization can also be derived from the vapor pressure curve using the Clausius-Clapeyron equation.

Conclusion

This technical guide has summarized the currently available thermodynamic and physical property data for this compound. While there are gaps in the publicly accessible, experimentally determined thermochemical data, the fundamental physical properties are reasonably well-documented. The provided experimental protocols for calorimetry and ebulliometry outline the standard methods for obtaining high-quality thermodynamic data for liquid organic compounds. For researchers and professionals requiring highly accurate and comprehensive thermodynamic data for this compound, consulting specialized, critically evaluated databases is recommended. Further experimental work to determine the key thermochemical properties of this compound would be a valuable contribution to the field.

References

Solubility of Methylcyclooctane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of methylcyclooctane in various organic solvents. Due to its nonpolar nature, this compound exhibits high solubility in nonpolar organic solvents and is largely immiscible with polar solvents. This document compiles qualitative solubility data, details a robust experimental protocol for solubility determination, and presents a logical workflow for these procedures.

Core Concepts in Solubility

The solubility of a substance is fundamentally governed by the principle of "like dissolves like."[1] This means that nonpolar solutes, such as the hydrocarbon this compound, will readily dissolve in nonpolar solvents. The primary intermolecular forces at play are weak van der Waals forces (London dispersion forces). For a substance to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions. In the case of this compound and nonpolar solvents, these energy changes are relatively balanced, leading to high solubility.[2] Conversely, the significant energy required to disrupt the strong hydrogen bonds in a polar solvent like water, without the formation of comparably strong interactions with the nonpolar solute, results in very low solubility.[1][2]

Quantitative Solubility Data

The following table summarizes the expected qualitative and semi-quantitative solubility of this compound in a selection of common organic solvents at standard temperature and pressure.

| Solvent Classification | Solvent Name | Molecular Formula | Polarity | Expected Solubility |

| Nonpolar Solvents | Hexane | C₆H₁₄ | Nonpolar | Miscible |

| Toluene | C₇H₈ | Nonpolar | Miscible | |

| Benzene | C₆H₆ | Nonpolar | Highly Soluble[1] | |

| Diethyl Ether | (C₂H₅)₂O | Nonpolar | Highly Soluble | |

| Polar Aprotic Solvents | Acetone | C₃H₆O | Polar Aprotic | Soluble |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Soluble | |

| Polar Protic Solvents | Ethanol | C₂H₅OH | Polar Protic | Sparingly Soluble |

| Methanol | CH₃OH | Polar Protic | Slightly Soluble | |

| Water | H₂O | Polar Protic | Insoluble[1][3] |

Experimental Protocol for Solubility Determination

While specific experimental protocols for determining the solubility of this compound in various organic solvents are not detailed in the surveyed literature, established methods for determining the solubility of a liquid organic compound in an organic solvent can be readily applied. The following is a detailed, generalized protocol based on common laboratory practices.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (high purity)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatically controlled water bath or incubator

-

Calibrated thermometer

-

Glass vials with airtight caps

-

Magnetic stirrer and stir bars

-

Syringes and syringe filters (chemically resistant to the solvent)

-

Gas chromatograph (GC) with a suitable column and detector (e.g., Flame Ionization Detector - FID) or another suitable analytical instrument (e.g., refractometer).

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution: a. Add an excess amount of this compound to a known volume or mass of the organic solvent in a glass vial. The presence of a distinct second phase of this compound indicates that the solution is saturated. b. Place the vial in a thermostatically controlled water bath set to the desired temperature. c. Stir the mixture vigorously using a magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Filtration: a. Once equilibrium is achieved, stop the stirring and allow the undissolved this compound to settle. b. Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-warmed syringe to prevent precipitation upon cooling. c. Immediately filter the collected sample through a syringe filter into a pre-weighed, airtight vial. This step is crucial to remove any undissolved micro-droplets of this compound.

-

Analysis of the Saturated Solution: a. Accurately weigh the vial containing the filtered saturated solution to determine the total mass of the solution. b. Prepare a series of calibration standards of this compound in the same solvent with known concentrations. c. Analyze the saturated solution and the calibration standards using a gas chromatograph or another suitable analytical method. d. Construct a calibration curve by plotting the instrument response versus the concentration of the standards. e. Determine the concentration of this compound in the saturated solution by interpolating its instrument response on the calibration curve.

-

Calculation of Solubility: a. From the concentration obtained in the previous step and the total mass of the saturated solution, calculate the mass of this compound and the mass of the solvent in the filtered sample. b. Express the solubility in desired units, such as grams of this compound per 100 grams of solvent, molarity (mol/L), or mole fraction.

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle all organic solvents with care, as they are often flammable and may be toxic.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of this compound solubility.

References

Commercial Availability and Technical Guide to High-Purity Methylcyclooctane for Research and Drug Development

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial availability, properties, and potential applications of high-purity methylcyclooctane (CAS No. 1502-38-1). This compound, a nine-carbon cycloalkane, serves as a non-polar solvent and an intermediate in organic synthesis, making it a compound of interest in various research and development endeavors.[1][2]

Commercial Availability and Suppliers

High-purity this compound is commercially available from a number of chemical suppliers. While purity levels can vary, grades of ≥98% are commonly offered. The compound is typically available in quantities ranging from grams to kilograms to meet laboratory-scale and pilot-plant needs.

Table 1: Prominent Suppliers of this compound

| Supplier Name | Purity | Available Quantities |

| Alfa Chemistry | Inquire | Inquire |

| American Custom Chemicals Corporation | Inquire | Inquire |

| Hangzhou J&H Chemical Co., Ltd. | ≥98% | 100g |

| Dayang Chem (Hangzhou) Co., Ltd. | 98% | 25kg |

| CARBONE SCIENTIFIC CO.,LTD | Inquire | Inquire |

| 3B Scientific Corporation | Inquire | Inquire |

| ChemSampCo, Inc. | Inquire | Inquire |

Note: Availability and purity levels are subject to change. It is recommended to contact the suppliers directly for the most current information.

Physicochemical Properties

This compound is a colorless liquid with a molecular formula of C9H18 and a molecular weight of 126.24 g/mol .[1][3][4] Its key physical and chemical properties are summarized in the table below.

Table 2: Physicochemical Data of this compound

| Property | Value | Reference |

| CAS Number | 1502-38-1 | [5] |

| Molecular Formula | C9H18 | [1][3] |

| Molecular Weight | 126.24 g/mol | [4][5] |

| Melting Point | 14.85 °C | [1][3] |

| Boiling Point | ~169.42 °C (rough estimate) | [1][3] |

| Density | ~0.7743 g/cm³ (estimate) | [1][3] |

| Flash Point | 37.7 °C | [1][3] |

| Vapor Pressure | 2.9 mmHg at 25°C | [3] |

| Refractive Index | ~1.4640 (estimate) | [1][3] |

| Solubility | Insoluble in water; soluble in non-polar organic solvents. | [2] |

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of high-purity this compound are provided below. These protocols are based on established methods for similar cycloalkanes.

Synthesis: Catalytic Hydrogenation of Methylcyclooctene

A common and efficient method for the synthesis of this compound is the catalytic hydrogenation of methylcyclooctene.[6] This reaction involves the addition of hydrogen across the double bond of the alkene in the presence of a metal catalyst.

Materials:

-

Methylcyclooctene (e.g., 1-methylcyclooctene (B1609318), CAS 933-11-9)[7][8]

-

Palladium on carbon (10% Pd/C)

-

Ethanol (B145695) (anhydrous)

-

Hydrogen gas (H2)

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

In a reaction flask equipped with a magnetic stirrer, add 1-methylcyclooctene and a suitable amount of anhydrous ethanol as a solvent.

-

Carefully add 10% Palladium on carbon catalyst to the mixture (typically 1-5 mol% relative to the substrate).

-

Seal the flask and purge the system with an inert gas to remove any oxygen.

-

Introduce hydrogen gas into the reaction vessel (this can be done using a hydrogen-filled balloon for atmospheric pressure reactions or a pressurized hydrogenation apparatus for higher pressures).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Once the reaction is complete, carefully vent the excess hydrogen and purge the system with an inert gas.

-

Remove the catalyst by filtration through a pad of celite.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

Purification: Fractional Distillation

To achieve high purity, the crude this compound can be purified by fractional distillation, which separates compounds based on differences in their boiling points.[9][10][11]

Apparatus:

-

Distillation flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Condenser

-

Receiving flask

-

Heating mantle with a stirrer

-

Thermometer

Procedure:

-

Place the crude this compound into the distillation flask along with boiling chips.

-

Set up the fractional distillation apparatus. Ensure all joints are properly sealed.

-

Begin heating the distillation flask gently.

-

As the mixture heats, vapors will rise into the fractionating column. The temperature at the top of the column should be monitored closely.

-

The fraction that distills at a constant temperature corresponding to the boiling point of this compound (~169 °C) should be collected in the receiving flask.

-

Fractions collected at lower or higher temperatures should be discarded as they may contain impurities.

-

The purity of the collected fraction should be verified by GC-MS analysis.

Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for assessing the purity of this compound and identifying any potential impurities.[12][13][14]

Instrumentation:

-

Gas chromatograph equipped with a mass spectrometer detector.

-

Capillary column suitable for hydrocarbon analysis (e.g., HP-5MS).

Procedure:

-

Sample Preparation: Prepare a dilute solution of the purified this compound in a volatile solvent such as hexane (B92381) or dichloromethane.

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

Separation: The components of the sample are vaporized and separated as they pass through the capillary column. A suitable temperature program for the GC oven should be used to ensure good separation. An example program could be:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/minute.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

Detection: As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is detected.

-

Data Analysis: The resulting chromatogram will show peaks corresponding to the different components in the sample. The mass spectrum of the major peak can be compared to a library spectrum to confirm the identity of this compound. The area of the peak is proportional to the concentration, allowing for the determination of purity.

Applications in Research and Drug Development

While this compound is not known to be directly involved in any specific biological signaling pathways, its properties as a non-polar solvent and its structural motif as a cycloalkane are relevant to the pharmaceutical sciences.[2][15]

-

Non-Polar Solvent: In drug synthesis, the choice of solvent is crucial for controlling reaction rates, selectivity, and yield.[16][17][18] this compound, as a non-polar hydrocarbon, can be a suitable solvent for reactions involving non-polar reagents and intermediates.[2]

-

Cycloalkane Scaffolds in Medicinal Chemistry: Cycloalkane rings are integral components of many drug molecules.[15] They can provide a rigid scaffold to orient functional groups for optimal interaction with biological targets.[19] The inclusion of cycloalkane moieties can also influence a drug's pharmacokinetic properties, such as lipophilicity and metabolic stability.[19][20] While larger cycloalkanes like cyclooctane (B165968) are less common than five- or six-membered rings in approved drugs, they offer unique conformational possibilities that can be explored in drug design.[19][21][22]

Safety Information

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.[23]

This technical guide is intended to provide an overview of the commercial availability and technical aspects of high-purity this compound. Researchers are encouraged to consult the original literature and supplier documentation for more detailed information.

References

- 1. Cas 1502-38-1,this compound | lookchem [lookchem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. echemi.com [echemi.com]

- 4. Cyclooctane, methyl- | C9H18 | CID 15167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 1502-38-1 [m.chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 1-Methylcyclooctene | C9H16 | CID 5352545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-Methylcyclooctene [webbook.nist.gov]

- 9. studymind.co.uk [studymind.co.uk]

- 10. Alkanes and fractional distillation [abpischools.org.uk]

- 11. Fractional distillation - Wikipedia [en.wikipedia.org]

- 12. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]

- 13. "GC-MS analysis of total petroleum hydrocarbons and polycyclic aromatic" by Christopher M. Reddy and James G. Quinn [digitalcommons.uri.edu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Cycloalkanes | Structure, Properties & Examples [allen.in]

- 16. ajms.iq [ajms.iq]

- 17. researchgate.net [researchgate.net]

- 18. scispace.com [scispace.com]

- 19. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Alkanes and Cycloalkanes | OpenOChem Learn [learn.openochem.org]

- 21. m.youtube.com [m.youtube.com]

- 22. med.libretexts.org [med.libretexts.org]

- 23. echemi.com [echemi.com]

Stereoisomers of methylcyclooctane and their properties

An In-depth Technical Guide to the Stereoisomers of Methylcyclooctane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a saturated hydrocarbon with the chemical formula C₉H₁₈, presents a fascinating case study in stereochemistry due to the interplay of a single chiral center and the remarkable conformational flexibility of the eight-membered ring. This guide provides a comprehensive technical overview of the stereoisomers of this compound, detailing their conformational landscape, physicochemical properties, and the experimental and computational methodologies used for their study. The content is tailored for professionals in chemical research and drug development, where a deep understanding of molecular three-dimensional structure is paramount for predicting molecular interactions and biological activity.

Introduction to Stereoisomerism in this compound

Stereoisomers are molecules that share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space.[1] For this compound, two primary types of stereoisomerism are of critical importance: configurational isomerism and conformational isomerism.

-

Configurational Isomerism: The carbon atom to which the methyl group is attached is bonded to four different groups (the methyl group, a hydrogen atom, and two distinct alkyl chains of the ring). This makes it a chiral center.[2][3] Consequently, this compound is a chiral molecule and exists as a pair of non-superimposable mirror images known as enantiomers .[4] These are designated as (R)-methylcyclooctane and (S)-methylcyclooctane.

-

Conformational Isomerism: The cyclooctane (B165968) ring is not planar and can adopt numerous non-planar conformations to relieve ring strain.[5] These different spatial arrangements, which can be interconverted by rotation about single bonds, are called conformational isomers or conformers.[6] The presence of the methyl substituent influences the relative energies of these conformers.

The overall stereochemical profile of this compound is therefore a combination of its absolute configuration (R or S) and the conformational preferences of its flexible eight-membered ring.

The Conformational Landscape of the Cyclooctane Ring

Cyclooctane is recognized as one of the most conformationally complex cycloalkanes due to the existence of multiple conformers with comparable energies.[5][7] Computational and experimental studies have identified several key conformations. The most stable is the boat-chair conformation.[5] Another significant, though slightly less stable, conformation is the crown form.[5]

The introduction of a methyl group breaks the symmetry of the cyclooctane ring and leads to a variety of possible positions for the substituent on each conformer (e.g., axial vs. equatorial-like positions), each with a distinct energy level. The relative stability of these substituted conformers is determined by steric interactions, particularly 1,3- and 1,4-transannular interactions (steric hindrance between atoms across the ring).

For each enantiomer, (R)- and (S)-methylcyclooctane, there is a dynamic equilibrium between its various conformations. The overall properties of a sample of a single enantiomer at a given temperature are a weighted average of the properties of its constituent conformers.

Properties of this compound Stereoisomers

The properties of the stereoisomers of this compound are dictated by their three-dimensional structure. A critical distinction must be made between the properties of enantiomers and conformers.

Enantiomers: (R)- vs. (S)-Methylcyclooctane

Enantiomers have identical physical properties in an achiral environment.[8] This includes boiling point, melting point, density, and refractive index. Their chemical properties are also identical when reacting with achiral reagents.

The defining difference between enantiomers is their interaction with chiral entities:

-

Optical Activity: Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions. One enantiomer will be dextrorotatory (+), and the other will be levorotatory (-).[1] This property is used for their characterization via polarimetry. It is important to note that there is no simple correlation between the (R/S) designation and the sign of optical rotation.[1]

-

Biological Activity: In a chiral environment, such as the active site of an enzyme or a receptor, enantiomers can exhibit significantly different biological activities. This is a cornerstone of modern drug development, as one enantiomer may be therapeutically active while the other is inactive or even harmful.

Conformational Isomers

Unlike enantiomers, different conformers of a single enantiomer have different energies and therefore different stabilities. The energy differences between conformers are typically small, allowing for rapid interconversion at room temperature.[6] As a result, they cannot be isolated as separate substances under normal conditions. Their existence and relative populations are typically studied using spectroscopic methods like NMR at low temperatures, where the interconversion can be slowed or "frozen out".[9][10]

Quantitative Data

Specific experimental data for the individual enantiomers of this compound are scarce in publicly available literature. The table below summarizes computed properties for the unresolved mixture of this compound and highlights the expected relationships for the individual stereoisomers.

| Property | Value (for this compound mixture) | Expected Relationship for Enantiomers | Source |

| Molecular Formula | C₉H₁₈ | Identical | [11] |

| Molecular Weight | 126.24 g/mol | Identical | [11] |

| Boiling Point | ~165-167 °C (Predicted) | Identical | Inferred |

| Density | 0.8135 g/cm³ (Predicted) | Identical | Inferred |

| XLogP3 | 4.7 | Identical | [11] |

| Optical Rotation [α] | 0 (for racemic mixture) | Equal and opposite (e.g., +x° for R, -x° for S) | [2] |

| Relative Energy | N/A | Identical | [8] |

Experimental Protocols

The synthesis, separation, and characterization of this compound stereoisomers require a combination of synthetic organic chemistry and analytical techniques.

Synthesis of Racemic this compound

A plausible laboratory synthesis starts from commercially available cyclooctanone.

-

Grignard Reaction: Cyclooctanone is reacted with methylmagnesium bromide (CH₃MgBr) in an anhydrous ether solvent (e.g., diethyl ether or THF). This is followed by an aqueous acidic workup (e.g., with NH₄Cl) to produce 1-methylcyclooctanol.

-

Dehydration: The resulting tertiary alcohol is dehydrated to form 1-methylcyclooctene (B1609318). This is typically achieved by heating with a strong acid catalyst such as sulfuric acid or phosphoric acid, or by using a milder reagent like iodine.

-

Hydrogenation: The 1-methylcyclooctene is then hydrogenated to yield this compound. This is performed using a catalyst such as palladium on carbon (Pd/C) under an atmosphere of hydrogen gas (H₂). The product of this sequence is a racemic mixture of (R)- and (S)-methylcyclooctane.

Chiral Resolution of Enantiomers

The separation of the racemic mixture into its constituent enantiomers is most effectively achieved using chiral chromatography.[4]

Protocol: Chiral Gas Chromatography (GC)

-

Column: A capillary column with a chiral stationary phase (CSP) is required. Cyclodextrin-based CSPs are often effective for separating hydrocarbon enantiomers.[12]

-

Instrumentation: A standard gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Sample Preparation: A dilute solution of the racemic this compound in a volatile solvent (e.g., hexane (B92381) or dichloromethane) is prepared.

-

GC Conditions:

-

Carrier Gas: Helium or Hydrogen.

-

Injection: Split injection mode is typically used to avoid column overloading.

-

Temperature Program: An optimized temperature program is crucial. This usually involves starting at a low temperature and ramping up to facilitate separation. The exact temperatures depend on the specific column used.

-

Detection: The FID provides a signal for the eluting enantiomers. Under optimal conditions, two separate peaks corresponding to the (R)- and (S)-enantiomers will be observed with different retention times.

-

Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for studying the conformations of cyclic molecules in solution.[13][14]

Protocol: Variable-Temperature ¹³C NMR

-

Instrumentation: A high-field NMR spectrometer.

-

Sample Preparation: A concentrated solution of an enantiomerically pure sample of this compound is prepared in a solvent that remains liquid at very low temperatures (e.g., deuterated dichloromethane, CD₂Cl₂ or a mixture like CD₂Cl₂/CHFCl₂).

-

Procedure:

-

Room Temperature Spectrum: A standard ¹³C NMR spectrum is acquired at room temperature. Due to rapid conformational interconversion, the spectrum will show a set of time-averaged signals, with one signal for each chemically non-equivalent carbon.

-

Low-Temperature Spectra: The temperature of the NMR probe is gradually lowered. As the temperature decreases, the rate of interconversion between conformers slows down.

-

Coalescence: At a certain temperature, known as the coalescence temperature, the signals for carbons that have different chemical shifts in the major conformers will broaden significantly.

-

"Frozen-Out" Spectrum: At a sufficiently low temperature (e.g., below -120 °C), the interconversion becomes slow on the NMR timescale. The spectrum will then show separate signals for each carbon in each of the significantly populated conformers. The relative areas of these signals correspond to the relative populations of the conformers, from which the Gibbs free energy difference (ΔG°) between them can be calculated.

-

Conclusion

The stereochemistry of this compound is a complex yet illustrative example of fundamental organic chemistry principles. It possesses a single chiral center, giving rise to a pair of enantiomers, each of which exists as a dynamic equilibrium of multiple ring conformers. While the physical properties of the enantiomers are identical in an achiral setting, their interaction with chiral environments, a key consideration in pharmacology, will differ. The detailed characterization and separation of these stereoisomers rely on advanced analytical techniques, primarily chiral chromatography and variable-temperature NMR spectroscopy. For professionals in drug development, understanding the stereochemical nuances of such saturated ring systems is crucial, as even simple alkyl scaffolds can impart profound stereoselectivity in interactions with biological macromolecules.

References

- 1. Chirality and Optical Activity [chemed.chem.purdue.edu]

- 2. Chirality (chemistry) - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. benchchem.com [benchchem.com]

- 5. Cyclooctane - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Topology of cyclo-octane energy landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2.8 Properties of chiral species I | ChIRP [chirp1.chem.ubc.ca]

- 9. auremn.org.br [auremn.org.br]

- 10. m.youtube.com [m.youtube.com]

- 11. Cyclooctane, methyl- | C9H18 | CID 15167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. gcms.cz [gcms.cz]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

Potential Research Applications of Methylcyclooctane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylcyclooctane, a nine-carbon cycloalkane, is a molecule of growing interest in several scientific and industrial domains. While traditionally viewed as a simple hydrocarbon, recent research has highlighted its potential in advanced fuel formulations and as a versatile scaffold in organic synthesis. This technical guide provides an in-depth overview of the core research applications of this compound, with a focus on its synthesis, physicochemical properties, and emerging use as a high-performance fuel component. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate further research and development in this area.

Physicochemical Properties of this compound

This compound is a colorless liquid with a mild, sweet odor.[1] Its nonpolar nature dictates its solubility, being highly soluble in organic solvents like hexane (B92381) and benzene, while poorly soluble in polar solvents such as water.[1] This property makes it a suitable nonpolar solvent for various chemical reactions.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₈ | [2] |

| Molecular Weight | 126.24 g/mol | [2] |

| Density | 0.8135 g/cm³ | [1] |

| Melting Point | -40.90 °C | [1] |

| Boiling Point | 177.40 °C | [1] |

| Flash Point | 45.0 °C | [1] |

| Heat of Vaporization | Moderate | [1] |

Synthesis of this compound

A common and efficient route for the synthesis of this compound involves a two-step process starting from cyclooctanone (B32682). The first step is the α-methylation of cyclooctanone to form 2-methylcyclooctanone (B75978), followed by a Wolff-Kishner reduction to yield the final product.

Experimental Protocol: Synthesis of 2-Methylcyclooctanone

This protocol describes the α-methylation of cyclooctanone via enolate formation.[1]

Materials:

-

Cyclooctanone

-

Lithium diisopropylamide (LDA)

-

Methyl iodide (CH₃I)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate

-

Dry ice/acetone bath

Procedure:

-

LDA Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere, dissolve diisopropylamine (B44863) (1.1 eq) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 eq) dropwise. Stir the solution at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to ensure complete formation of LDA.

-

Enolate Formation: Cool the freshly prepared LDA solution back to -78 °C. Slowly add a solution of cyclooctanone (1.0 eq) in anhydrous THF dropwise to the LDA solution. Stir the reaction mixture at -78 °C for 2 hours.

-

Methylation: To the enolate solution at -78 °C, add methyl iodide (1.2 eq) dropwise. Allow the reaction mixture to stir at -78 °C for 1 hour, then gradually warm to room temperature and stir for an additional 2 hours.

-

Work-up and Purification: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers and wash with brine (2 x 30 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford 2-methylcyclooctanone.

Table 2: Spectroscopic Data for 2-Methylcyclooctanone

| Technique | Data | Reference(s) |

| ¹H NMR (CDCl₃, 400 MHz) | δ 2.55-2.45 (m, 1H), 2.40-2.20 (m, 2H), 2.10-1.95 (m, 1H), 1.90-1.70 (m, 2H), 1.65-1.20 (m, 6H), 1.05 (d, J=6.8 Hz, 3H) | [1] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 216.5, 48.2, 42.5, 33.1, 27.8, 26.5, 25.0, 24.8, 15.2 | [1] |

| IR (neat, cm⁻¹) | 2925, 2855, 1701 (C=O), 1460, 1445 | [1] |

Experimental Protocol: Wolff-Kishner Reduction of 2-Methylcyclooctanone

This general protocol for the Wolff-Kishner reduction can be adapted for the conversion of 2-methylcyclooctanone to this compound.[3][4] The Huang-Minlon modification is often preferred for its shorter reaction times and higher yields.[3]

Materials:

-

2-Methylcyclooctanone

-

Potassium hydroxide (B78521) (KOH)

-

Diethylene glycol (or another high-boiling solvent)

Procedure (Huang-Minlon Modification):

-

In a round-bottom flask equipped with a reflux condenser, add 2-methylcyclooctanone, hydrazine hydrate (excess), and potassium hydroxide in diethylene glycol.

-

Heat the mixture to reflux to form the hydrazone. Water and excess hydrazine are then removed by distillation, allowing the reaction temperature to rise to around 200 °C.[3]

-

Continue to heat the reaction mixture until the evolution of nitrogen gas ceases.

-

Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ether or pentane).

-

Wash the organic layer with water and brine, then dry over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

Remove the solvent under reduced pressure and purify the resulting this compound by distillation.

References

An In-Depth Technical Guide to the Ring Strain Energy of Cyclooctane and its Derivatives

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the principles and methodologies used to determine the ring strain energy of medium-sized cycloalkanes, with a particular focus on the cyclooctane (B165968) framework. Due to a lack of specific experimental thermochemical data for methylcyclooctane in the reviewed literature, this document leverages data for the parent cyclooctane molecule as a well-studied proxy. The guide details the theoretical basis of ring strain, outlines rigorous experimental protocols for its determination via bomb calorimetry, and describes modern computational approaches for conformational analysis and energy calculation. Furthermore, it includes mandatory visualizations to elucidate key concepts and experimental workflows, adhering to the specified formatting requirements.

Introduction to Ring Strain in Cycloalkanes

Ring strain is a type of instability that arises when the bonds in a cyclic molecule deviate from their ideal geometries, leading to an increase in the molecule's potential energy.[1] This excess energy, known as ring strain energy (RSE), is a critical factor in determining the molecule's conformational preferences, reactivity, and overall stability. RSE is a composite of three main contributing factors:

-

Angle Strain (Baeyer Strain): This occurs when the bond angles within the ring are forced to deviate from the ideal 109.5° for sp³-hybridized carbon atoms.

-

Torsional Strain (Pitzer Strain): This arises from the eclipsing of bonds on adjacent atoms, creating repulsive interactions.

-

Steric Strain (Van der Waals or Transannular Strain): This results from non-bonded atoms within the ring approaching each other too closely, leading to repulsive van der Waals forces. In medium-sized rings like cyclooctane, transannular strain is a particularly significant contributor.